![molecular formula C14H11BrN2O3S B1375811 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1392484-71-7](/img/structure/B1375811.png)
7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
説明
“7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the CAS Number: 1392484-71-7 . It has a molecular weight of 367.22 and its molecular formula is C14H11BrN2O3S . The compound is a white solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrN2O3S/c1-20-9-4-2-8 (3-5-9)6-17-13 (18)12-11 (16-14 (17)19)10 (15)7-21-12/h2-5,7H,6H2,1H3, (H,16,19) . This code provides a detailed description of the compound’s molecular structure.科学的研究の応用
Synthesis and Chemical Properties
- Pyrimidine Derivatives Synthesis: The synthesis of various thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, including bromo-substituted compounds, highlights the importance of this chemical structure in medicinal chemistry and organic synthesis. Bromination reactions were used to produce 6-bromo-thieno[2,3-d]pyrimidines, demonstrating the versatility of thieno[2,3-d]pyrimidine compounds in chemical reactions (Hirota et al., 1990).
Pharmaceutical Development
- Non-Peptide LHRH Antagonist: A thieno[2,3-d]pyrimidine-2,4-dione derivative with significant potential as a non-peptide luteinizing hormone-releasing hormone (LHRH) antagonist was identified. This compound demonstrated high binding affinity and potency in vitro, offering a new avenue for developing therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).
Green Chemistry and Biological Activity
- Environmentally Friendly Synthesis: An efficient and environmentally friendly methodology was developed for synthesizing a variety of pyrimidine derivatives, including thieno[3,2-d]pyrimidine-7-carbohydrazide. These compounds demonstrated notable anticancer activity against specific cell lines, indicating their potential in medicinal chemistry (Aly et al., 2018).
Innovative Pharmaceutical Research
- Potent GnRH Antagonist Development: Further research into thieno[2,3-d]pyrimidine-2,4-dione derivatives led to the discovery of a highly potent and orally active gonadotropin-releasing hormone (GnRH) antagonist. This demonstrates the compound's significant role in the development of new therapeutic agents, particularly in the context of hormonal treatments (Miwa et al., 2011).
将来の方向性
Thienopyrimidine derivatives, including “7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development . Future research could focus on optimizing the structure of these compounds to create more selective and active anticancer agents .
作用機序
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes and pathways, including protein kinases (pks), which play key roles in several signal transduction pathways .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, such as pks, leading to the inhibition of these enzymes . This inhibition can disrupt cellular communication processes, potentially leading to the suppression of cancer cell proliferation and differentiation .
Biochemical Pathways
7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione likely affects the biochemical pathways associated with its targets. For instance, the inhibition of PKs can disrupt several signal transduction pathways, potentially leading to effects such as the prevention of metastasis and drug resistance in cancer cells .
Result of Action
The inhibition of pks and other enzymes by thienopyrimidine derivatives can lead to the suppression of cancer cell proliferation and differentiation .
生化学分析
Biochemical Properties
7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are crucial in cell signaling pathways . The compound inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, including cell proliferation and differentiation.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. This modulation of cellular processes makes it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signal transduction pathways, leading to altered cellular responses. The compound also affects gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can result in the activation of apoptotic pathways and the suppression of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis. The extent of these effects can vary depending on the experimental conditions and the cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions, which need to be considered in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Its distribution within tissues can vary, with higher concentrations observed in the liver and kidneys. This distribution pattern is important for understanding the pharmacokinetics and potential therapeutic effects of the compound.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . It can also be found in the cytoplasm, where it interacts with various signaling proteins and enzymes. The localization to specific subcellular compartments is influenced by targeting signals and post-translational modifications, which direct the compound to its sites of action.
特性
IUPAC Name |
7-bromo-3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)6-17-13(18)12-11(16-14(17)19)10(15)7-21-12/h2-5,7H,6H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVXWPNJBUJPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CS3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856737 | |
| Record name | 7-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392484-71-7 | |
| Record name | 7-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


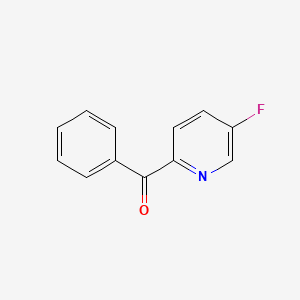
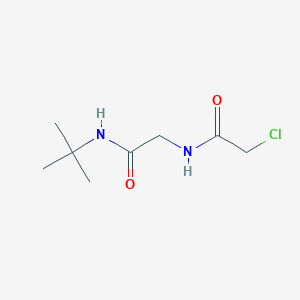
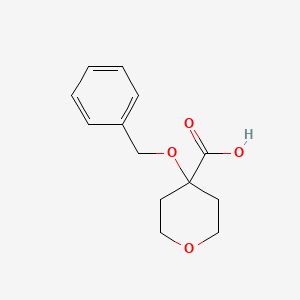
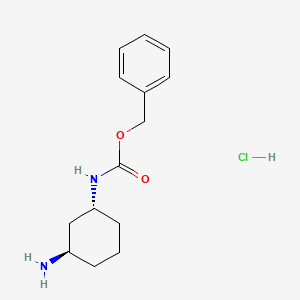

![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)
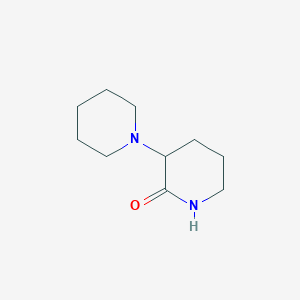
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;dihydrochloride](/img/structure/B1375742.png)
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)

![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
